

3,5-Dimethyladamantane-1-carboxylic acid and its role as an API intermediate

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Compound of Interest

Compound Name: 3,5-Dimethyladamantane-1-carboxylic acid

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An In-depth Technical Guide to **3,5-Dimethyladamantane-1-carboxylic acid**: A Core Intermediate in Pharmaceutical Synthesis

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic alkane, represents a unique and powerful building block in medicinal chemistry. Its diamondoid cage structure imparts exceptional metabolic stability and a three-dimensional character that can enhance drug-target interactions and improve pharmacokinetic profiles. **3,5-Dimethyladamantane-1-carboxylic acid** is a key functionalized derivative of this scaffold.^{[1][2]} It serves as a critical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably for drugs targeting the central nervous system (CNS).^[1] This guide provides a technical overview of its synthesis, properties, and pivotal role as a precursor to high-value pharmaceuticals like Memantine.

Physicochemical and Structural Characteristics

3,5-Dimethyladamantane-1-carboxylic acid is a white to light yellow crystalline powder.^{[3][4]} The two methyl groups at the 3 and 5 positions and the carboxylic acid at the 1 position are all located at tertiary bridgehead carbons, the most stable and reactive sites for functionalization on the adamantane core.

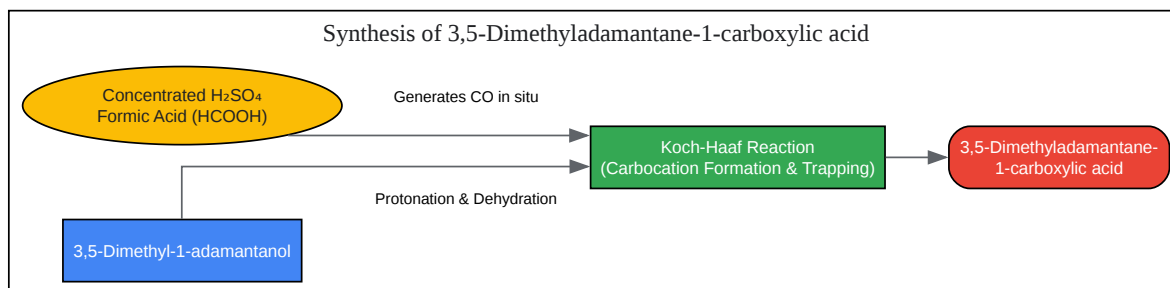
Table 1: Physicochemical Properties of **3,5-Dimethyladamantane-1-carboxylic acid**

Property	Value	Source(s)
CAS Number	14670-94-1	[3][5]
Molecular Formula	C ₁₃ H ₂₀ O ₂	[3][5]
Molecular Weight	208.30 g/mol	[5]
Melting Point	89-105 °C	[3][5]
Boiling Point	324.1 °C at 760 mmHg	[3]
Appearance	White to light yellow crystal powder	[4]
Solubility	Sparingly soluble in water (0.14 g/L at 25°C)	[3]
pKa	4.88 ± 0.60 (Predicted)	[3]

Synthesis of the Intermediate: A Mechanistic Perspective

The synthesis of **3,5-Dimethyladamantane-1-carboxylic acid** is typically achieved through the carboxylation of a suitable precursor, such as 3,5-dimethyl-1-adamantanol, via a Koch-Haaf reaction. This reaction involves the formation of a stable tertiary carbocation at the bridgehead position, which is then trapped by carbon monoxide (often generated in situ from formic acid).

The choice of strong acid, like concentrated sulfuric acid, is critical. It serves two purposes: first, to protonate the hydroxyl group of the adamantanol, facilitating its departure as a water molecule to generate the adamantyl carbocation, and second, to dehydrate formic acid to produce the carbon monoxide needed for the carboxylation step.



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Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Experimental Protocol: Synthesis from 3,5-Dimethyl-1-adamantanol

This protocol is based on established acid-catalyzed carboxylation methods.[4]

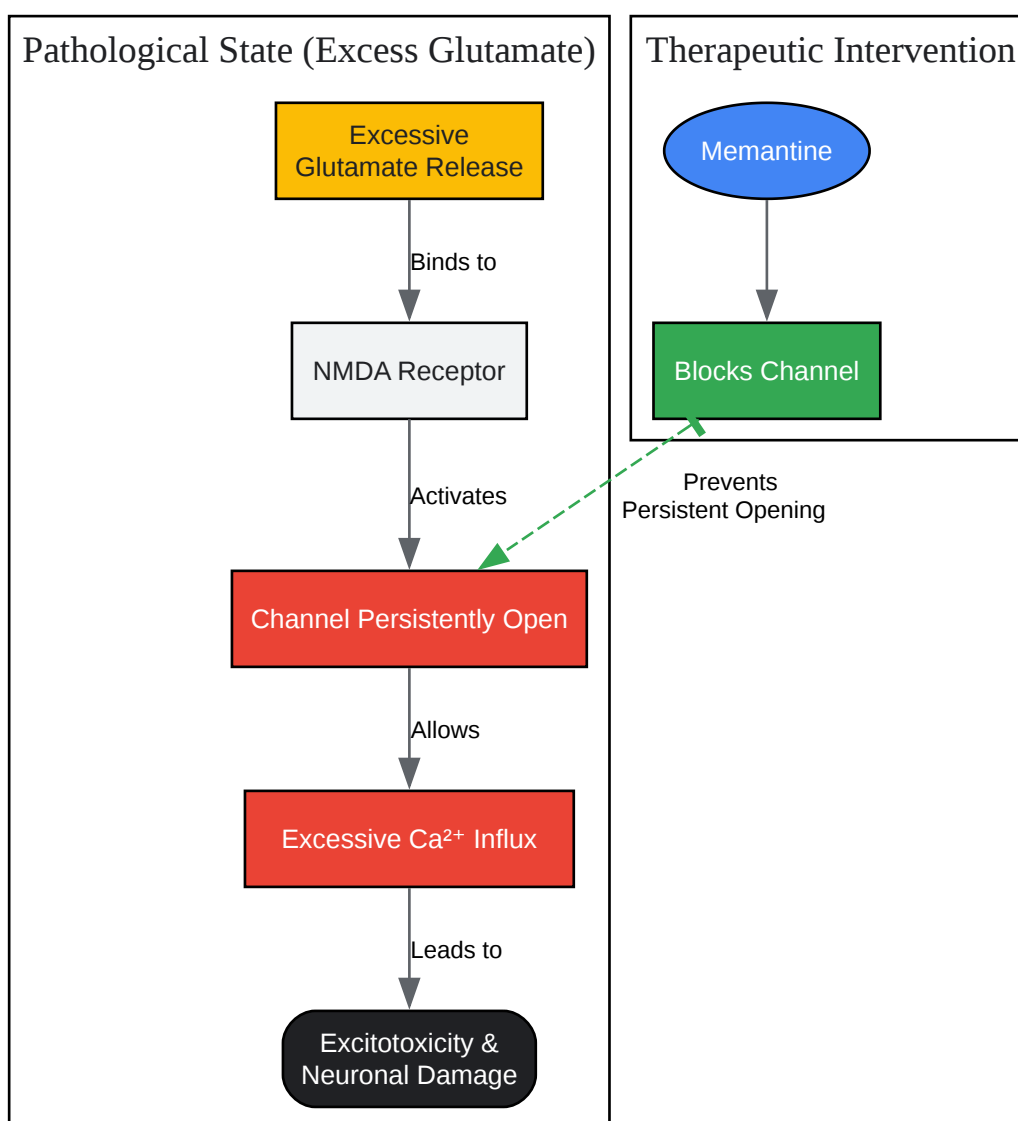
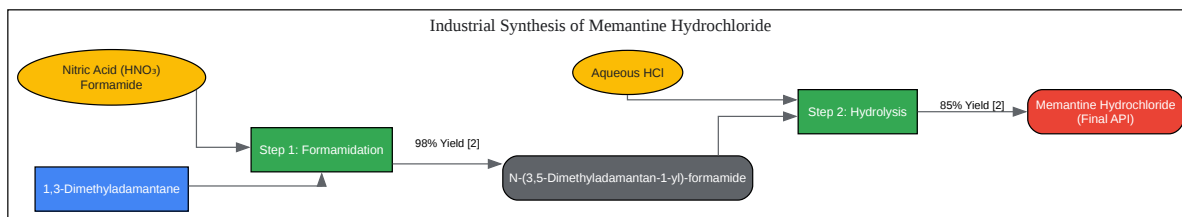
- **Reaction Setup:** In a suitable reaction vessel equipped with a stirrer and cooling bath, add 3,5-dimethyl-1-adamantanol (1.0 eq).
- **Acid Addition:** Carefully add concentrated sulfuric acid (96%) while maintaining the temperature between 10 °C and 20 °C. Stir until all solids are dissolved.
- **Carboxylation:** Cool the reaction system again to 10-20 °C. Add formic acid (1.0-1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C.
- **Reaction:** After the addition is complete, warm the mixture to 35 °C and maintain this temperature for approximately 3 hours. Monitor the reaction progress using gas chromatography (GC) until the starting material is consumed.[4]
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

- Purification: Collect the solid by filtration, wash thoroughly with deionized water until the washings are neutral, and dry under reduced pressure at 40-50 °C to yield the final product, **3,5-dimethyladamantane-1-carboxylic acid**.^[4]

Pivotal Role as an API Intermediate: The Synthesis of Memantine

While **3,5-dimethyladamantane-1-carboxylic acid** is a stable intermediate, its primary value lies in its potential conversion to other functional groups, or as a representative of the functionalized 3,5-dimethyladamantane core used to produce APIs. The most prominent example is Memantine (3,5-dimethyl-1-aminoadamantane), an FDA-approved drug for the treatment of moderate-to-severe Alzheimer's disease.^{[6][7]}

Several synthetic routes to Memantine have been developed, many of which start from the hydrocarbon 1,3-dimethyladamantane.^{[6][8]} These syntheses bypass the carboxylic acid but follow a similar logic of functionalizing the tertiary bridgehead position. A highly efficient, industrially scalable two-step method involves a direct Ritter-type reaction followed by hydrolysis.^{[6][9]}



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Caption: Mechanism of Memantine as an NMDA receptor antagonist.

Conclusion

3,5-Dimethyladamantane-1-carboxylic acid stands as a testament to the enduring utility of the adamantane scaffold in pharmaceutical development. While it is a valuable synthetic intermediate in its own right, its true significance is highlighted by its relationship to crucial APIs like Memantine. The synthetic pathways leading to and from this functionalized adamantane core demonstrate elegant and efficient chemical strategies for creating complex, three-dimensional molecules with profound therapeutic effects. For researchers and drug development professionals, understanding the chemistry of such intermediates is fundamental to innovating the next generation of CNS-targeting therapies.

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